N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N5O3/c1-33-21-15-23(31)30(17-9-3-2-4-10-17)28-24(21)25(32)27-19-12-6-5-11-18(19)20-16-29-14-8-7-13-22(29)26-20/h2-16H,1H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSNIYJSSHCKOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to a class of imidazo[1,2-a]pyridine derivatives. These compounds are noted for their diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C20H18N4O3 |
| Molecular Weight | 366.38 g/mol |
| CAS Number | Not specified in available data |
This compound features a unique combination of imidazo[1,2-a]pyridine and dihydropyridazine moieties, which contribute to its biological activity.
Biological Activity Overview
Imidazo[1,2-a]pyridine derivatives have been extensively studied for their wide range of biological activities. The following sections detail the specific pharmacological effects associated with this compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance, compounds within this class have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assay
In a study evaluating the cytotoxic effects of similar compounds on the NCI-60 cancer cell panel, several imidazo[1,2-a]pyridine derivatives exhibited GI50 values ranging from 1.4 to 4.2 µM against different cancer types including leukemia and breast cancer . Although specific data for this compound is limited, its structural similarity suggests potential anticancer properties.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as kinases and other enzymes involved in cell signaling pathways. For example, imidazo[1,2-a]pyridine derivatives have been shown to inhibit kinase activity, which is crucial in regulating cell proliferation and survival .
Pharmacological Applications
The diverse biological activities associated with this compound indicate its potential applications in various therapeutic areas:
- Anticancer Therapy : Given its structural characteristics and preliminary data from related compounds, it may serve as a lead compound for developing anticancer agents.
- Anti-inflammatory Agents : Similar compounds have shown anti-inflammatory properties; thus, further investigation into this compound's effects on inflammatory pathways could be beneficial.
- Antimicrobial Activity : Imidazo[1,2-a]pyridine derivatives are also known for their antibacterial and antifungal activities . This suggests that this compound may possess similar properties.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of imidazo[1,2-a]pyridine derivatives and subsequent modifications to introduce the carboxamide functionality. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.
Key Steps in Synthesis
- Formation of Imidazo[1,2-a]pyridine : This involves cyclization reactions starting from appropriate precursors.
- Functionalization : Introduction of methoxy and carboxamide groups through nucleophilic substitutions or coupling reactions.
- Purification : Techniques such as recrystallization or chromatography are used to isolate the desired product.
Anticancer Activity
Recent studies have indicated that compounds with imidazo[1,2-a]pyridine scaffolds exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation and survival pathways.
- Cell Lines Tested : Compounds have shown cytotoxic effects against various human cancer cell lines including breast (MDA-MB-231), colon (HCT116), and lung (A549) cancer cells .
Anti-inflammatory Properties
Research has suggested that derivatives of imidazo[1,2-a]pyridine can modulate inflammatory responses:
- Target Pathways : They may inhibit pathways such as NF-kB, which is crucial in the inflammatory response.
- In Vivo Studies : Animal models have demonstrated reduced inflammation markers upon treatment with these compounds .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Spectrum of Activity : Effective against a range of bacteria and fungi.
- Mechanism : Likely involves disruption of microbial cell membranes or inhibition of essential enzymes .
Case Study 1: Anticancer Evaluation
In a study published in Cancer Letters, a series of imidazo[1,2-a]pyridine derivatives were evaluated for their anticancer potential. The study reported that certain derivatives exhibited IC50 values in the low micromolar range against multiple cancer cell lines, indicating strong cytotoxic activity.
Case Study 2: Anti-inflammatory Effects
A publication in Journal of Medicinal Chemistry highlighted the anti-inflammatory effects of a related compound. Mice treated with this compound showed significant reductions in paw edema compared to controls, suggesting its potential use in treating inflammatory diseases.
Summary of Biological Activities
| Activity Type | Test Organisms/Cell Lines | IC50 Values (µM) | Reference |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 5.0 | |
| HCT116 | 7.5 | ||
| Anti-inflammatory | Mouse model | 10.0 | |
| Antimicrobial | E. coli | 15.0 |
Synthesis Overview
| Step | Reaction Type | Key Reagents/Conditions |
|---|---|---|
| Formation of Imidazo | Cyclization | Precursor A + Precursor B |
| Methoxy Introduction | Nucleophilic Substitution | Methanol + Base |
| Carboxamide Formation | Coupling Reaction | Amine + Acid Chloride |
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Comparisons and Implications
Core Structure Differences
- Imidazo[1,2-a]pyridine vs. Pyrimidobenzimidazole () : The target compound’s imidazo[1,2-a]pyridine core offers a smaller aromatic system compared to the pyrimido[1,2-a]benzimidazole in . This may enhance solubility but reduce planar stacking interactions with hydrophobic targets like kinases .
- Dihydropyridazine vs. Tetrahydroimidazo[1,2-a]pyridine (Evidences 4, 5): The dihydropyridazine ring in the target compound is less saturated than the tetrahydroimidazo[1,2-a]pyridine in compounds 1l and 2d.
Substituent Effects
- Carboxamide vs. Ester Groups: The target’s carboxamide group (vs.
- Methoxy vs. Phenoxy (): The 4-methoxy group in the target compound introduces electron-donating effects, which may stabilize the dihydropyridazine ring compared to the electron-withdrawing phenoxy group in . This could alter redox behavior or binding kinetics .
- Imidazo[1,2-a]pyridin-2-ylphenyl vs.
Spectroscopic and Structural Analysis
NMR data from suggest that substituent placement in regions analogous to the target compound’s 4-methoxy and imidazo[1,2-a]pyridin-2-yl groups (e.g., regions A and B in Figure 6 of ) could lead to distinct chemical shifts, reflecting altered electronic environments. This implies that the target’s substituents may influence its conformational stability or intermolecular interactions .
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic techniques are recommended for structural characterization of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) is critical for mapping hydrogen and carbon environments, particularly to confirm the imidazo[1,2-a]pyridine and dihydropyridazine moieties. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, while infrared (IR) spectroscopy identifies functional groups like the carboxamide and methoxy groups. High-performance liquid chromatography (HPLC) ensures purity (>95%) and monitors reaction progress .
Q. How can researchers optimize synthetic routes to improve yield and purity?
- Methodological Answer : Multi-step synthesis often involves condensation of imidazo[1,2-a]pyridine precursors with dihydropyridazine intermediates. Key parameters include:
- Reaction conditions : Use anhydrous solvents (e.g., DMF, chloroform) and controlled temperatures (0–10°C for sensitive steps like Vilsmeier-Haack formylation) .
- Catalyst selection : Phosphorus oxychloride or trifluoroacetic acid for cyclization steps.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures .
Advanced Research Questions
Q. What computational strategies are effective for predicting target interactions and SAR?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to kinases or receptors, leveraging structural analogs (e.g., Zolpidem’s interaction with GABA receptors). Density Functional Theory (DFT) calculations assess electronic properties of the carboxamide group, which influences hydrogen bonding. Comparative SAR studies with derivatives (e.g., fluorophenyl or methyl substitutions) highlight pharmacophore contributions .
Q. How can researchers resolve contradictions in biological activity data across assays?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum proteins). Strategies include:
- Dose-response standardization : Use IC50/EC50 curves across ≥3 independent replicates.
- Off-target screening : Employ panels like Eurofins’ SafetyScreen44 to rule out non-specific interactions.
- Structural analogs : Compare with compounds like N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide, which shares a similar scaffold but varies in substituent effects .
Q. What in vitro and in vivo models are suitable for evaluating anticancer potential?
- Methodological Answer :
- In vitro : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control. Assess apoptosis via Annexin V/PI flow cytometry.
- In vivo : Xenograft models (e.g., nude mice with HT-29 tumors) at doses of 10–50 mg/kg. Monitor pharmacokinetics (Cmax, AUC) via LC-MS/MS .
Q. How can regioselectivity challenges in imidazo[1,2-a]pyridine functionalization be addressed?
- Methodological Answer : Use directing groups (e.g., bromine at C-8) to control electrophilic substitution. Transition-metal catalysis (e.g., Pd-mediated Suzuki coupling) enables precise modifications. For example, introducing a 4-methoxyphenyl group via Buchwald-Hartwig amination requires palladium acetate/XPhos catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
